molecular formula C8H10N2O B046884 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile CAS No. 116422-98-1

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile

Cat. No. B046884
M. Wt: 150.18 g/mol
InChI Key: HWJIQXZPZGZUNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile consists of a propanenitrile group attached to a 1,2-oxazole ring. The oxazole ring is a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The compound’s stability allows it to exist as a stable liquid at room temperature .


Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, its substitution pattern significantly influences its biological activities. Oxazole derivatives have been explored for various pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Further studies are needed to elucidate its reactivity and potential transformations.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIQXZPZGZUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile

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